![molecular formula C20H14Cl2FN3O2S B2582254 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide CAS No. 786676-94-6](/img/structure/B2582254.png)
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide
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Description
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide is a useful research compound. Its molecular formula is C20H14Cl2FN3O2S and its molecular weight is 450.31. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory Activity
Research led by K. Sunder and Jayapal Maleraju explored derivatives of similar complex compounds for their anti-inflammatory activity. Eight derivatives were synthesized, with three showing significant anti-inflammatory activity and one displaying moderate activity. These findings suggest potential applications in designing anti-inflammatory agents (Sunder & Maleraju, 2013).
Antimicrobial Activities
A study by M. Gouda et al. focused on the antimicrobial activities of thiazole and pyrazole derivatives based on a similar molecular structure. The synthesis process led to compounds that exhibited promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Gouda et al., 2010).
Cytotoxic Activity
P. K. Kolluri and colleagues synthesized novel derivatives related to the compound , evaluating their cytotoxic activity against human breast cell lines. Some derivatives demonstrated moderate to promising cytotoxic activities, indicating potential applications in cancer research (Kolluri et al., 2020).
Synthesis of New Heterocyclic Compounds
E. Darwish and associates aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating their potential as antimicrobial agents. This research contributes to the development of novel antimicrobial compounds with various applications in medicinal chemistry (Darwish et al., 2014).
Polymorphism Study of Linezolid
A study by E. Maccaroni et al. on linezolid, a compound somewhat related in structure, focused on its polymorphism. The research provided valuable insights into the different forms of the compound, potentially impacting its stability and efficacy as an antibiotic (Maccaroni et al., 2008).
Anticancer Activity
Hanan M. Refaat explored the anticancer activity of benzimidazole derivatives, including compounds similar to the one . The study revealed that all tested compounds exhibited antitumor activity against several cancer cell lines, indicating their potential as cancer therapeutic agents (Refaat, 2010).
properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN3O2S/c1-25-18(27)15(10-24)20-26(14-5-3-13(23)4-6-14)19(28)17(29-20)9-11-8-12(21)2-7-16(11)22/h2-8,17H,9H2,1H3,(H,25,27)/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIVRDMLPXYZLE-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-N-methylacetamide |
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